molecular formula C19H21N5O B7058017 6-(azepan-1-yl)-N-imidazo[1,2-a]pyridin-7-ylpyridine-3-carboxamide

6-(azepan-1-yl)-N-imidazo[1,2-a]pyridin-7-ylpyridine-3-carboxamide

Cat. No.: B7058017
M. Wt: 335.4 g/mol
InChI Key: BUYJGSWVWIFDIA-UHFFFAOYSA-N
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Description

6-(azepan-1-yl)-N-imidazo[1,2-a]pyridin-7-ylpyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes an azepane ring, an imidazo[1,2-a]pyridine moiety, and a pyridine-3-carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azepan-1-yl)-N-imidazo[1,2-a]pyridin-7-ylpyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the imidazo[1,2-a]pyridine core through cyclization reactions. This can be achieved by reacting 2-aminopyridine with α-haloketones under basic conditions to form the imidazo[1,2-a]pyridine scaffold . The azepane ring can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the imidazo[1,2-a]pyridine intermediate . Finally, the carboxamide group is introduced through amide bond formation, typically using coupling reagents such as EDCI or HATU in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Mechanism of Action

The mechanism of action of 6-(azepan-1-yl)-N-imidazo[1,2-a]pyridin-7-ylpyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to bind to specific sites on proteins, modulating their activity . This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(azepan-1-yl)-N-imidazo[1,2-a]pyridin-7-ylpyridine-3-carboxamide is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the azepane ring, imidazo[1,2-a]pyridine moiety, and pyridine-3-carboxamide group allows for diverse interactions with biological targets, making it a versatile compound for research and development .

Properties

IUPAC Name

6-(azepan-1-yl)-N-imidazo[1,2-a]pyridin-7-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c25-19(22-16-7-11-24-12-8-20-18(24)13-16)15-5-6-17(21-14-15)23-9-3-1-2-4-10-23/h5-8,11-14H,1-4,9-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYJGSWVWIFDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=C(C=C2)C(=O)NC3=CC4=NC=CN4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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